Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C12H12BrNO2 and its molecular weight is 282.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Structural Studies : Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate has been synthesized and studied for its molecular and crystal structure. For instance, Luo et al. (2019) reported the synthesis of a similar compound, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6- dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, and analyzed its structure using X-ray analysis and vibrational spectral studies (Luo, Ma, Zhou, & Huang, 2019).
Anti-Viral and Anti-Bacterial Studies
Anti-Hepatitis B Virus Activities : Compounds similar to this compound have been evaluated for their potential anti-viral activities, particularly against Hepatitis B Virus (HBV). Zhao et al. (2006) synthesized a series of ethyl 5-hydroxyindole-3-carboxylates, showing significant anti-HBV activity (Zhao, Zhao, Chai, & Gong, 2006).
Inhibition of Bacterial Growth : Segraves and Crews (2005) investigated brominated tryptophan derivatives from Thorectandra and Smenospongia sponges, yielding compounds that inhibited the growth of Staphylococcus epidermidis (Segraves & Crews, 2005).
Pharmacological Research
- Pharmacotherapy of Inflammatory Diseases : Peduto et al. (2014) presented a series of ethyl 5-hydroxyindole-3-carboxylate derivatives that efficiently inhibit human 5-lipoxygenase, an enzyme involved in pro-inflammatory leukotrienes' biosynthesis. This has implications for the pharmacotherapy of inflammatory and allergic diseases (Peduto et al., 2014).
Chemical Synthesis and Applications
- Applications in Chemical Synthesis : this compound and related compounds find applications in various chemical syntheses. For example, Allin et al. (2005) discussed the use of aryl radical building blocks for cyclisation onto azoles, an important process in synthesizing tri- and tetra-cyclic heterocycles (Allin, Bowman, Elsegood, McKee, Karim, & Rahman, 2005).
Mechanism of Action
Target of Action
Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . They have been used as reactants for the synthesis of various biologically active compounds, including cannabinoid CB1 receptor antagonists .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, they have been used as reactants for the synthesis of compounds that inhibit the Indoleamine 2,3-dioxygenase (IDO) and Human Reticulocyte 15-Lipoxygenase-1 . These enzymes are involved in various biological processes, including immune response and lipid metabolism, respectively.
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities . For instance, some indole derivatives have shown potent antiviral activity with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .
Properties
IUPAC Name |
ethyl 5-bromo-1-methylindole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)11-7-8-6-9(13)4-5-10(8)14(11)2/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEUBLNVHZTFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469848 | |
Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91844-20-1 | |
Record name | Ethyl 5-bromo-1-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30469848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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